2-氨基-2-甲基-1-丙醇盐酸盐

描述

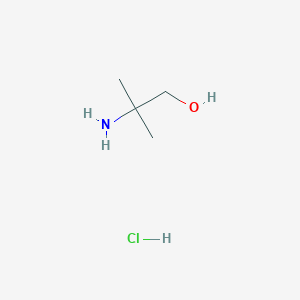

1-Propanol, 2-amino-2-methyl-, hydrochloride (PAMH) is a widely used organic compound in scientific research. It is a colorless liquid with a molecular weight of 137.6 and a boiling point of 200°C. PAMH is a derivative of propanol and is widely used in a variety of scientific research applications due to its unique properties. It is often used as a reagent in synthesis, as a solvent for chromatography, and as a buffer in biochemical experiments. In addition, PAMH has been found to have interesting biochemical and physiological effects, and has been studied for its potential uses in drug development.

科学研究应用

二氧化碳捕获

2-氨基-2-甲基-1-丙醇因其优异的特性,包括高吸收能力、高降解抗性和低再生能耗,被认为是CO2捕获的有前景的候选者 . 它已被用于实验研究和模拟方法,研究二氧化碳在含胺水溶液中的溶解度 .

大气化学

该化合物在大气化学中起着重要作用。 在模拟大气条件下,研究了2-氨基-2-甲基-1-丙醇的OH引发的降解 . 该研究提供了对反应机理和各种降解产物形成的见解。

酸性气体处理

作为酸性气体处理溶剂,2-氨基-2-甲基-1-丙醇通过吸收来去除气流中的CO2和H2S . 这种应用在需要净化气流的行业尤其重要。

荧光团的合成

该化合物作为试剂用于合成荧光团,即用于生物成像的硅-罗丹明染料 . 这种应用在生物研究和医学诊断中至关重要。

缓冲溶液的制备

2-氨基-2-甲基-1-丙醇用于制备缓冲溶液 . 缓冲溶液在许多化学和生物实验中必不可少,因为它们有助于维持稳定的pH值。

化妆品中的用途

该化合物也用于化妆品 . 尽管确切作用可能有所不同,但它可能用作pH调节剂、缓冲剂或香料成分。

2-恶唑烷酮的合成

2-氨基-2-甲基-1-丙醇用于在 salen-钴催化剂存在下,通过与CO羰基化反应,高效合成2-恶唑烷酮 . 2-恶唑烷酮是有机合成和制药领域重要的结构单元。

羧酸的衍生化

该化合物用于使羧酸衍生化,以便进行GC分析 . 此过程提高了羧酸的挥发性和稳定性,使其适合通过气相色谱进行分析。

作用机制

Target of Action

2-Amino-2-methyl-1-propanol hydrochloride, also known as AMP hydrochloride, is a versatile compound used in various chemical reactions . Its primary targets are often carboxylic acids, which it can derivatize for gas chromatography (GC) analysis . It also reacts with acyl chlorides to form oxazolines .

Mode of Action

AMP hydrochloride interacts with its targets through chemical reactions. For instance, it can react with acyl chlorides to form oxazolines . This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride, followed by ring closure to form the oxazoline .

Biochemical Pathways

The formation of oxazolines from AMP hydrochloride and acyl chlorides is a key step in the synthesis of 2-oxazolidinones . These compounds are important in medicinal chemistry and have applications in the synthesis of various pharmaceuticals .

Pharmacokinetics

It’s known that the compound is used in the synthesis of various pharmaceuticals , suggesting that its metabolic products could have significant bioavailability.

Result of Action

The primary result of AMP hydrochloride’s action is the formation of new compounds through chemical reactions. For example, it can form 2-oxazolidinones when reacted with carbon monoxide in the presence of salen-cobalt catalysts . These compounds have various applications in medicinal chemistry .

Action Environment

The action of AMP hydrochloride is influenced by various environmental factors. For instance, its reactivity can be affected by temperature and pressure . It’s also important to prevent its contact with strong oxidizing agents, as this could lead to decomposition or the formation of hazardous substances . The compound should be stored in a cool, dry, and well-ventilated place .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) . The target organs include the central nervous system (CNS) .

未来方向

As an acid gas treating solvent, 2-amino-2-methyl-1-propanol is used to remove CO2 and H2S from gas streams by absorption . It is also a reagent in the synthesis of a fluorophore, silicon-rhodamine dye, for bioimaging . It is expected to be used more in the future due to its unique properties and applications .

生化分析

Biochemical Properties

1-Propanol, 2-amino-2-methyl-, hydrochloride plays a significant role in various biochemical reactions. It acts as a pH balancer in enzyme assays and other biochemical processes. This compound interacts with enzymes such as alkaline phosphatase, where it serves as a component in enzyme assays to screen for enzyme activity . Additionally, it can interact with proteins and other biomolecules through its amine and alcohol groups, forming hydrogen bonds and ionic interactions that stabilize enzyme-substrate complexes.

Cellular Effects

1-Propanol, 2-amino-2-methyl-, hydrochloride has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in studies involving sarcoma osteogenic (SaOS-2) cells to screen for alkaline phosphatase activity . The compound’s ability to penetrate cell membranes and interact with intracellular components allows it to modulate cellular functions and biochemical pathways.

Molecular Mechanism

The molecular mechanism of 1-Propanol, 2-amino-2-methyl-, hydrochloride involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding and ionic interactions, leading to enzyme inhibition or activation. Its amine group can participate in acid-base reactions, neutralizing acids to form salts and water . These interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Propanol, 2-amino-2-methyl-, hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can remain stable under certain conditions, but its long-term effects on cellular function need to be monitored. For example, its use as a buffering agent in membrane applications has demonstrated its effectiveness in enhancing the performance and stability of membrane contactor applications .

Dosage Effects in Animal Models

The effects of 1-Propanol, 2-amino-2-methyl-, hydrochloride can vary with different dosages in animal models. While specific dosage effects have not been extensively studied, it is important to consider potential toxic or adverse effects at high doses. The compound’s phototoxic effect, which allows it to interact and penetrate above the sebum layer, suggests that dosage levels should be carefully controlled to avoid adverse reactions .

Metabolic Pathways

1-Propanol, 2-amino-2-methyl-, hydrochloride is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its use in the preparation of PTMSP/PVTMS blend membranes demonstrates its role in enhancing the performance and stability of membrane contactor applications . Additionally, its interactions with metabolic enzymes can affect the overall metabolic processes within cells.

Transport and Distribution

The transport and distribution of 1-Propanol, 2-amino-2-methyl-, hydrochloride within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Its interactions with transporters and binding proteins can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

1-Propanol, 2-amino-2-methyl-, hydrochloride can localize to specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects. For example, its use in the development of sensing platforms for environmental monitoring highlights its ability to interact with specific cellular components and modulate their functions .

属性

IUPAC Name |

2-amino-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(2,5)3-6;/h6H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZIUAOBHNJYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-68-5 (Parent) | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003207123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2062905 | |

| Record name | (2-Hydroxy-1,1-dimethylethyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3207-12-3 | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3207-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003207123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Hydroxy-1,1-dimethylethyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxy-1,1-dimethylethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1265602.png)